![molecular formula C15H17N3O4S B5660064 3-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-butenamide](/img/structure/B5660064.png)
3-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-butenamide
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Overview
Description
The compound of interest belongs to a class of chemicals that exhibit significant biological and chemical activity due to their structural features, including the isoxazole ring and the sulfonyl functional groups. Research on similar compounds demonstrates their importance in various chemical reactions, molecular structure analysis, and their potential applications in medicinal chemistry due to unique physical and chemical properties.
Synthesis Analysis
The synthesis of related sulfonyl-containing compounds often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a similar compound, showcases a cycloaddition reaction followed by hydrolysis (Patterson, Cheung, & Ernest, 1992). Such methodologies could be adapted for the synthesis of our target compound, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds with isoxazole rings and sulfonyl groups has been extensively studied using various analytical techniques, including X-ray crystallography and NMR. These studies reveal detailed insights into the conformation, stereochemistry, and electronic distribution within the molecule. For instance, a study on the crystal structure of related compounds provided insights into the arrangement of sulfonyl and isoxazole groups in the molecular framework (Subashini, Hemamalini, Muthiah, Bocelli, & Cantoni, 2009).
Chemical Reactions and Properties
Chemical reactions involving the sulfonyl and isoxazole groups are pivotal in synthesizing a wide range of biologically active molecules. These groups participate in nucleophilic substitution reactions, cycloadditions, and electrophile-induced cyclizations, leading to diverse chemical scaffolds with potential pharmaceutical applications. For example, rhodium(II)-catalyzed cycloadditions of N-sulfonyl-1,2,3-triazoles with isoxazoles yield polysubstituted 3-aminopyrrole derivatives (Lei, Li, He, & Tang, 2015).
properties
IUPAC Name |
3-methyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10(2)8-15(19)16-12-4-6-13(7-5-12)23(20,21)18-14-9-11(3)22-17-14/h4-9H,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAKNJNCKFFKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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